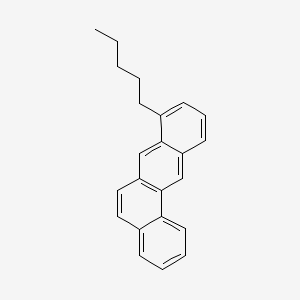
BENZ(a)ANTHRACENE, 8-PENTYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Pentylbenzo[b]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) that consists of a phenanthrene core with a pentyl group attached to the 8th position. This compound is part of a larger family of PAHs, which are known for their complex structures and diverse applications in various fields, including environmental science, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Pentylbenzo[b]phenanthrene typically involves the functionalization of phenanthrene derivatives. One common method includes the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This process involves ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process . Another approach involves the regioselective functionalization of phenanthrene derivatives, such as 9-hydroxyphenanthrene .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 8-Pentylbenzo[b]phenanthrene undergoes various chemical reactions, including:
Oxidation: Phenanthrene derivatives can be oxidized to form phenanthrenequinone using chromic acid.
Reduction: Reduction reactions can convert phenanthrene to 9,10-dihydrophenanthrene using hydrogen gas and Raney nickel.
Substitution: Electrophilic halogenation, such as bromination, can occur at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Bromine, sulfuric acid.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Scientific Research Applications
8-Pentylbenzo[b]phenanthrene has several applications in scientific research:
Environmental Science: Used as a model compound to study the degradation of PAHs in the environment.
Pharmaceuticals: Derivatives of phenanthrene are used in the synthesis of drugs like morphine.
Materials Science: Utilized in the development of dyes, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 8-Pentylbenzo[b]phenanthrene involves its interaction with various molecular targets and pathways. For instance, in biodegradation studies, enzymes such as dioxygenases play a crucial role in breaking down the compound into less harmful substances . The degradation pathway often involves the formation of intermediate compounds like salicylic acid .
Comparison with Similar Compounds
Phenanthrene: A parent compound with three fused benzene rings.
Anthracene: Another PAH with a similar structure but different ring arrangement.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness: 8-Pentylbenzo[b]phenanthrene is unique due to the presence of the pentyl group, which can influence its chemical reactivity and physical properties. This structural modification can enhance its solubility in organic solvents and alter its interaction with biological systems compared to its parent compound, phenanthrene .
Properties
CAS No. |
63018-99-5 |
|---|---|
Molecular Formula |
C23H22 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
8-pentylbenzo[a]anthracene |
InChI |
InChI=1S/C23H22/c1-2-3-4-8-17-10-7-11-19-16-23-20(15-22(17)19)14-13-18-9-5-6-12-21(18)23/h5-7,9-16H,2-4,8H2,1H3 |
InChI Key |
YRGQCRCSPPKSOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















